Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

説明

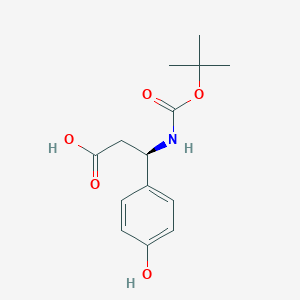

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a compound of significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride and a suitable base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling reactions .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

化学反応の分析

Types of Reactions

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, primary amines from reduction, and free amines from Boc deprotection.

科学的研究の応用

Pharmaceutical Development

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to be effectively utilized in drug formulations aimed at treating conditions such as depression and anxiety.

Key Insights:

- Anticancer Activity: Recent studies have identified derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as potential anticancer agents. For example, certain compounds demonstrated significant cytotoxicity against A549 lung cancer cells, with reductions in cell viability by up to 50% .

- Neurotransmitter Mimicry: The compound's ability to mimic neurotransmitters enhances its potential in developing drugs for neurological applications .

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with improved stability and bioactivity. This application is vital for drug design and development.

Advantages:

- Enhanced Yield: The use of this compound in SPPS can lead to higher yields of peptide chains, making the process more efficient.

- Bioactivity: Peptides synthesized using this compound often exhibit enhanced biological activity, which is crucial for therapeutic applications .

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and protein folding. This research contributes significantly to advancements in molecular biology.

Research Applications:

- Enzyme Interaction Studies: The compound aids researchers in understanding how enzymes interact with substrates, which is fundamental for drug design.

- Protein Folding Mechanisms: Investigating the folding pathways of proteins using this compound can provide insights into various diseases linked to protein misfolding .

Cosmetic Formulations

Due to its potential bioactivity, this compound is also explored in cosmetic formulations. It is particularly relevant for products aimed at anti-aging and skin repair.

Cosmetic Applications:

- Skin Repair: The compound's properties may help improve skin texture and reduce signs of aging.

- Anti-aging Products: Its inclusion in cosmetic formulations is aimed at enhancing skin hydration and elasticity .

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in developing biocompatible materials for medical devices.

Material Innovations:

- Biocompatibility: The compound's characteristics make it suitable for creating materials that are compatible with biological tissues.

- Medical Device Development: Its potential use in implants and other medical devices could lead to advancements in patient care .

Data Summary Table

Case Studies

- Anticancer Activity Study : A study evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their anticancer properties, revealing significant cytotoxicity against non-small cell lung cancer cells (A549). Compounds showed varying efficacy compared to standard chemotherapeutics like doxorubicin .

- Peptide Synthesis Efficiency : Research demonstrated that incorporating this compound into peptide chains resulted in improved stability and biological activity, showcasing its importance in drug formulation strategies .

作用機序

The mechanism of action of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with various molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.

類似化合物との比較

Similar Compounds

Boc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Boc-®-3-Amino-3-(4-nitro-phenyl)-propionic acid: Contains a nitro group, which alters its reactivity and applications.

Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid: Features a chloro group, affecting its chemical properties and uses.

Uniqueness

Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the hydroxyphenyl group, which provides specific reactivity and interactions not found in its analogs. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.

生物活性

Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (Boc-β-Tyr-OH) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its tert-butoxycarbonyl (Boc) protective group and a hydroxyl group on the phenyl ring, is primarily studied for its implications in peptide synthesis and pharmacological applications.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.308 g/mol

- CAS Number : 329013-12-9

The Boc group serves to protect the amino group during peptide synthesis, enabling controlled coupling with other amino acids. The presence of the hydroxyl group enhances the compound's ability to interact with biological targets.

Neurotransmission and Receptor Interaction

Research indicates that this compound may exhibit interaction with neurotransmitter receptors, potentially influencing synaptic transmission. Its structural similarity to natural amino acids suggests that it could modulate receptor activity, making it a candidate for further pharmacological studies focused on neurodegenerative diseases such as Parkinson's disease, where neurotransmitter systems are compromised .

Antimicrobial Properties

A series of studies have evaluated derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which includes this compound. These studies demonstrated structure-dependent antimicrobial activity against various pathogens, particularly those classified under the ESKAPE group. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

| Drug-resistant Candida species | 8 - 64 |

These findings underscore the potential utility of this compound as a foundational platform for developing novel antimicrobial agents .

Anticancer and Antioxidant Activities

Recent investigations have also highlighted the anticancer properties of this compound derivatives. Notably, compounds derived from this scaffold exhibited significant cytotoxicity against A549 lung cancer cells, with some compounds reducing cell viability by 50% and inhibiting cell migration in vitro. The most promising candidate demonstrated potent antioxidant properties in assays designed to measure radical scavenging activity .

The mechanism underlying these activities may be attributed to the phenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress—a critical factor in cancer progression and treatment resistance.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the phenolic ring significantly influenced antimicrobial activity. For example, introducing a nitro group enhanced effectiveness against certain bacterial strains while diminishing it against others .

- Anticancer Potential : Another research effort focused on evaluating the cytotoxic effects of these compounds on cancer cell lines revealed that specific substitutions on the phenolic ring could optimize both anticancer and antioxidant activities, suggesting avenues for drug development targeting cancer therapy .

特性

IUPAC Name |

(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNWQLIRVDMMR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。